

Application Notes and Protocols: 3-Iodo-3H-Indazole in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-iodo-3H-indazole

Cat. No.: B13727963

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Iodo-3H-indazole is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of complex molecules with diverse pharmacological activities. Its significance lies in the versatile reactivity of the carbon-iodine bond at the 3-position, which readily participates in various transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The indazole scaffold itself is recognized as a "privileged structure," frequently found in kinase inhibitors and other therapeutic agents.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the use of **3-iodo-3H-indazole** in drug discovery and development.

Key Applications in Medicinal Chemistry

The primary application of **3-iodo-3H-indazole** in medicinal chemistry is as a key intermediate for the synthesis of substituted indazoles, many of which exhibit potent biological activities, particularly as kinase inhibitors in oncology.^[4]

- **Kinase Inhibitors:** The indazole moiety is a common scaffold in numerous FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, which are used in the treatment of various cancers.^{[2][5][6]} The synthesis of these drugs often involves the use of a 3-iodo-indazole intermediate to introduce key pharmacophoric groups.

- **Anti-cancer Agents:** A variety of 3-substituted indazole derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines.[\[7\]](#)[\[8\]](#)
- **Other Therapeutic Areas:** The indazole scaffold has been explored for a wide range of other therapeutic applications, including anti-inflammatory, anti-bacterial, and neuroprotective agents.[\[2\]](#)[\[3\]](#)[\[9\]](#)

The versatility of **3-iodo-3H-indazole** stems from its ability to undergo various cross-coupling reactions, including:

- **Suzuki-Miyaura Coupling:** For the formation of carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, and vinyl groups.[\[7\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Buchwald-Hartwig Amination:** For the formation of carbon-nitrogen bonds, enabling the synthesis of 3-aminoindazole derivatives.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Sonogashira Coupling:** For the formation of carbon-carbon triple bonds, leading to 3-alkynylindazoles.[\[17\]](#)
- **Heck Coupling:** For the formation of carbon-carbon double bonds.

This broad reactivity profile makes **3-iodo-3H-indazole** an invaluable tool for generating large libraries of diverse indazole derivatives for high-throughput screening and lead optimization.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of **3-iodo-3H-indazole** and its subsequent use in Suzuki-Miyaura cross-coupling reactions, a common and powerful method for the derivatization of this scaffold.

Protocol 1: Synthesis of 3-Iodo-1H-Indazole[\[5\]](#)[\[7\]](#)[\[10\]](#)

This protocol describes the direct iodination of 1H-indazole.

Materials:

- 1H-Indazole

- Iodine (I₂)
- Potassium Hydroxide (KOH)
- Dimethylformamide (DMF)
- 10% aqueous Sodium Bisulfite (NaHSO₃) solution
- Diethyl ether
- Water
- Saturated brine solution
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of 1H-indazole (1.0 eq) in DMF, add iodine (2.0 eq) followed by potassium hydroxide (3.0 eq).
- Stir the reaction mixture at room temperature for 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Wash the combined organic layers with water and then with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain 3-iodo-1H-indazole as a white solid.

Characterization Data for 3-Iodo-1H-Indazole:[7]

- Appearance: White solid
- IR (KBr, ν_{max} , cm^{-1}): 3311 (NH str), 3046 (ArCH str), 1650, 1596, 1558 (ArC=C str), 1415 (C=N str), 771 (C-I str)
- ^1H NMR (500 MHz, CDCl_3): δ 10.5 (s, 1H, NH), 7.52–7.43 (m, 3H, Ar-H), 7.25–7.21 (d, J = 10 Hz, 1H, Ar-H)
- ^{13}C NMR (75 MHz, CDCl_3): δ = 138.6, 132.8, 130.7, 128.9, 126.7, 122.0
- HRMS (ESI m/z): 244.9 (M+H)⁺

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-Indazole with an Arylboronic Acid[7]
[13]

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-iodo-1H-indazole.

Materials:

- 3-Iodo-1H-indazole
- Arylboronic acid (1.5 eq)
- Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.1 eq)
- Sodium Bicarbonate (NaHCO_3) (3.0 eq)
- Dimethylformamide (DMF)
- Water
- Nitrogen or Argon gas supply

Procedure:

- Under a nitrogen or argon atmosphere, add 3-iodo-1H-indazole (1.0 eq) and the arylboronic acid (1.5 eq) to a reaction flask containing DMF.

- Add an aqueous solution of sodium bicarbonate (3.0 eq in a 2:1 DMF:water mixture).
- To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.1 eq).
- Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Data Presentation

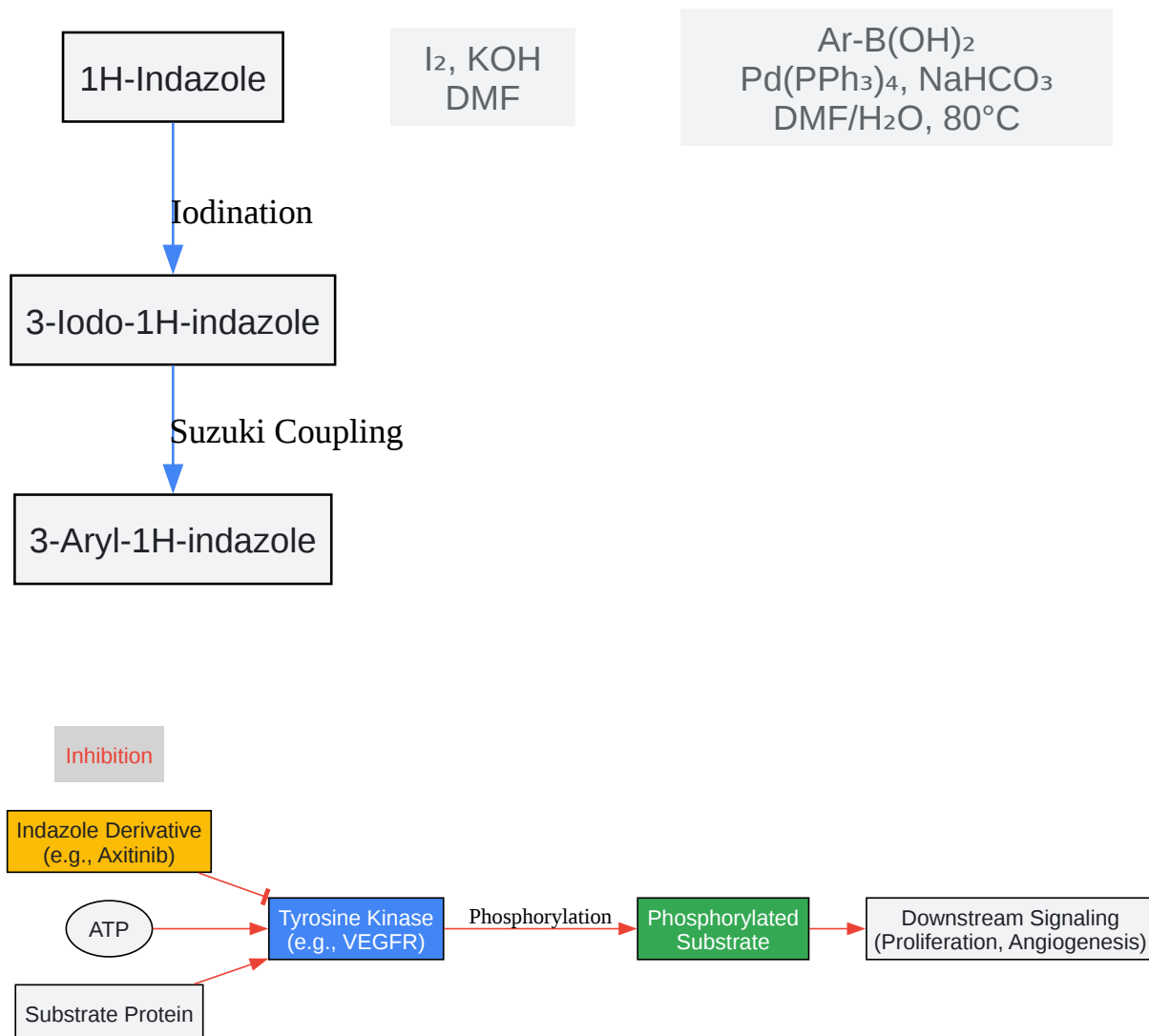
The following table summarizes the in vitro anti-cancer activity of some synthesized 3-aryl-1H-indazoles and N-methyl-3-arylindazoles against human colon carcinoma (HCT-116) and human breast cancer (MDA-MB-231) cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

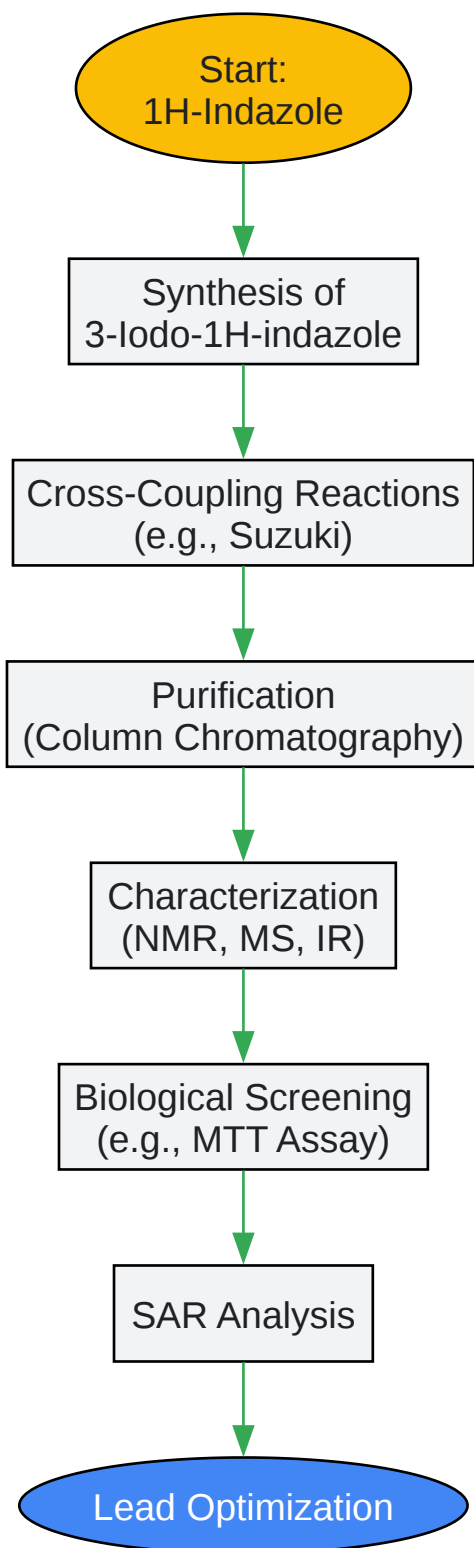
Compound	HCT-116 IC ₅₀ (µg/mL)[7]	MDA-MB-231 IC ₅₀ (µg/mL) [7]
3c	< 94	< 103
3h	< 94	< 96
3j	Good activity	-
5c	< 64	< 59
5d	< 63	-
5i	< 63	-
5f	< 73	-
5g	< 73	-
Doxorubicin (Standard)	1.2	0.3

Note: A lower IC₅₀ value indicates higher potency.

Mandatory Visualizations

Diagram 1: General Synthetic Pathway for 3-Aryl-1H-Indazoles





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